molecular formula C13H20O8 B3254697 alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate CAS No. 24333-02-6

alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate

Cat. No.: B3254697
CAS No.: 24333-02-6
M. Wt: 304.29 g/mol
InChI Key: RTVWBDNQHISFHI-MCNNAKBESA-N
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Description

Alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is a chemical compound used in various scientific research fields. It is a derivative of galactose, a type of sugar, and is characterized by the presence of acetyl groups at the 2, 3, and 4 positions of the galactopyranoside ring. This compound is often utilized in carbohydrate chemistry and glycobiology studies due to its unique structural properties .

Preparation Methods

The synthesis of alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate typically involves the acetylation of methyl 6-deoxy-alpha-L-galactopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation at the desired positions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ automated systems to control reaction conditions precisely and ensure consistent product quality .

Chemical Reactions Analysis

Alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit the activity of certain viral enzymes by binding to their active sites, thereby preventing the replication of the virus. In antifungal studies, it interacts with fungal cell wall components, disrupting their integrity and leading to cell death .

Properties

IUPAC Name

[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWBDNQHISFHI-MCNNAKBESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199566
Record name α-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24333-02-6
Record name α-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24333-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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